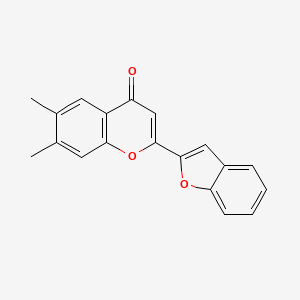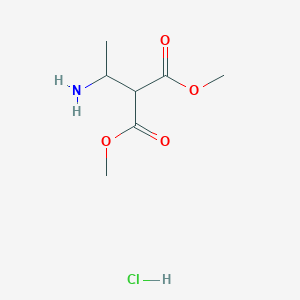![molecular formula C27H23N3O3S B2929723 2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide CAS No. 872196-77-5](/img/structure/B2929723.png)
2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains a chromeno[2,3-d]pyrimidine core, which is a type of heterocyclic compound . The molecule also contains a methoxyphenyl group and a phenylacetamide group, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds . It likely contains a chromeno[2,3-d]pyrimidine core with a methoxyphenyl group attached at the 2-position and a phenylacetamide group attached via a sulfanyl linker at the 4-position.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Research has been conducted on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These compounds, which include chromene derivatives, have shown promising results in vitro for both antibacterial and antifungal activities. This indicates the potential of such compounds, possibly including "2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide," in the development of new antimicrobial treatments (Darwish et al., 2014).
Antifungal and Cytotoxic Properties
A series of compounds have been obtained by condensation reactions, demonstrating significant antibacterial activity against several bacterial species and antifungal activity against various fungi. Additionally, certain compounds displayed potent cytotoxic activity against Artemia salina, highlighting the therapeutic potential of these molecules in treating infections and possibly in cancer therapy (Chohan et al., 2006).
Antitubercular and Antimicrobial Activity
The synthesis of novel 4H-chromeno[2,3-d]pyrimidines has been explored, with some derivatives exhibiting pronounced antitubercular and antimicrobial activities. This research underscores the potential of these compounds in developing new treatments for tuberculosis and other bacterial infections (Kamdar et al., 2011).
Anti-Inflammatory and Analgesic Activities
Compounds derived from chromene and pyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The findings suggest that these compounds could serve as the basis for developing new drugs with anti-inflammatory and pain-relieving properties (Rajanarendar et al., 2012).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its potential biological activity, as well as the development of more efficient synthesis methods . Additionally, the compound could be modified to improve its properties or to create new compounds with different activities.
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of furocoumarin , a class of heterocyclic compounds known to possess significant biological activity . Furocoumarins are often used as active photosensitizers in psoralen and UVA (PUVA) therapy, and can be employed in the treatment of various skin diseases .
Mode of Action
It is known that furocoumarin derivatives, to which this compound belongs, have a wide range of biological activities .
Biochemical Pathways
Furocoumarin derivatives are known to interact with various biochemical pathways, contributing to their broad-spectrum biological activities .
Result of Action
Furocoumarin derivatives are known to possess significant biological activity, suggesting that this compound may also have potent effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-30(20-9-4-3-5-10-20)24(31)17-34-27-22-16-19-8-6-7-11-23(19)33-26(22)28-25(29-27)18-12-14-21(32-2)15-13-18/h3-15H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEVUJHMLCBGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-ylmethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B2929642.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2929645.png)

![4H-Thieno[3,4-c]pyran-4,6(7H)-dione](/img/structure/B2929650.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929653.png)
![2-([1,1'-Biphenyl]-3-yl)-4,6-dichloro-1,3,5-triazine](/img/structure/B2929654.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2929657.png)
![3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2929658.png)

![N-(2-ethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2929660.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2929661.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2929662.png)